

SCR-1481B1 (Metatinib Anhydrous): A Technical Guide for Researchers

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Compound of Interest

Compound Name: SCR-1481B1

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An In-depth Examination of the Dual c-Met and VEGFR Inhibitor

SCR-1481B1, also known as Metatinib anhydrous, is a potent small molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers in oncogenesis and angiogenesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its evaluation, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

SCR-1481B1 is a complex synthetic molecule. Its structure and key physicochemical properties, along with those of its free base form (Metatinib free base), are summarized below.

Property	SCR-1481B1 (Metatinib anhydrous)[1]	Metatinib free base
Chemical Formula	C32H40ClF2N6O13P[1]	C24H18ClF2N4O7P
Molecular Weight	821.12 g/mol [1]	578.85 g/mol
CAS Number	1174161-86-4[1]	1174161-69-3
Appearance	White to off-white solid[1]	White to off-white solid
Solubility	DMSO: ≥ 100 mg/mL (121.78 mM)[1]	Data not available
In Vivo Solubility	≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE- β -CD in saline)[1] ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[1]	Data not available
Storage Conditions	4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month)[1]	4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month)
SMILES	<chem>O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(C(F)=C3)OC4=C(Cl)C(N)=NC=C4.OCC(CO)(CO)N.OCC(CO)(CO)N</chem> [1]	<chem>O=C(C1=CN(COP(O)(O)=O)C=C(C2=CC=C(F)C=C2)C1=O)NC3=CC=C(OC4=C(Cl)C(N)=NC=C4)C(F)=C3</chem>

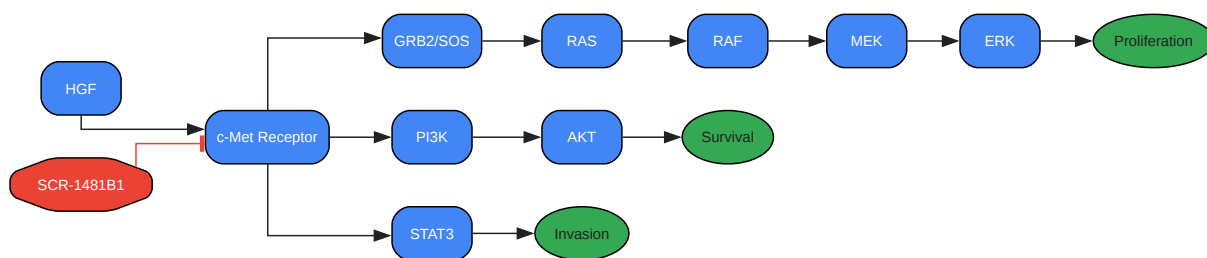
Biological Activity and Pharmacokinetics

SCR-1481B1 is a potent inhibitor of MET kinase with a reported IC₅₀ of 1.7 nM. It also exhibits inhibitory activity against VEGFR. A phase I clinical trial of Metatinib tromethamine tablets in patients with advanced refractory solid tumors provided initial human pharmacokinetic data.

Parameter	Value
Target(s)	c-Met/HGFR, VEGFR[1]
IC50 (MET Kinase)	1.7 nM
IC50 (VEGFR)	Data not available
Tmax (SCR-1510 metabolite)	~2.0 - 3.0 hours[2][3]
Terminal Elimination Half-life (SCR-1510 metabolite)	8 - 14 hours[2][3]
Maximum Tolerated Dose (MTD) in Humans	200 mg/day[2][3]

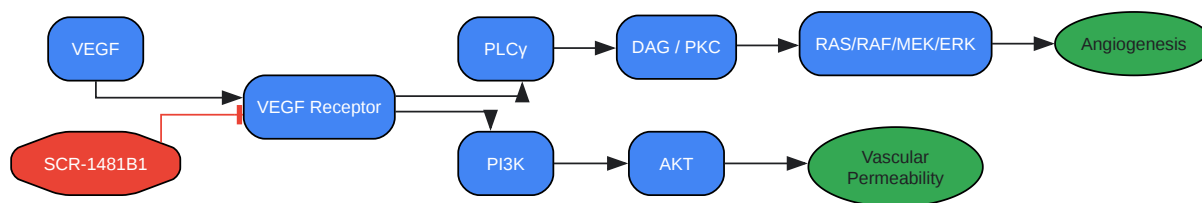
Signaling Pathways

SCR-1481B1 exerts its therapeutic effects by inhibiting the c-Met and VEGFR signaling pathways, which are crucial for tumor cell proliferation, survival, migration, invasion, and angiogenesis.



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Figure 1: Simplified c-Met Signaling Pathway and Inhibition by **SCR-1481B1**.



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Figure 2: Simplified VEGFR Signaling Pathway and Inhibition by **SCR-1481B1**.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of kinase inhibitors like **SCR-1481B1**. The specific details for **SCR-1481B1** may be found in patent WO/2009/094417/A1.[\[1\]](#)

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental for determining the direct inhibitory effect of a compound on its target kinase.

- Reagents and Materials:
 - Recombinant human c-Met or VEGFR kinase
 - Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[\[4\]](#)
 - ATP
 - Substrate (e.g., Poly (Glu:Tyr, 4:1))
 - **SCR-1481B1** (or test compound)
 - 96-well or 384-well plates
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

- Procedure:
 1. Prepare serial dilutions of **SCR-1481B1** in an appropriate solvent (e.g., DMSO).
 2. Add the kinase, substrate, and kinase buffer to the wells of the assay plate.
 3. Add the diluted **SCR-1481B1** or vehicle control to the respective wells.
 4. Initiate the kinase reaction by adding ATP.
 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).^[5]
 6. Stop the reaction and measure the kinase activity using a suitable detection method. Luminescence-based readouts are common, where a decrease in signal corresponds to ATP consumption.
 7. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay (General Protocol)

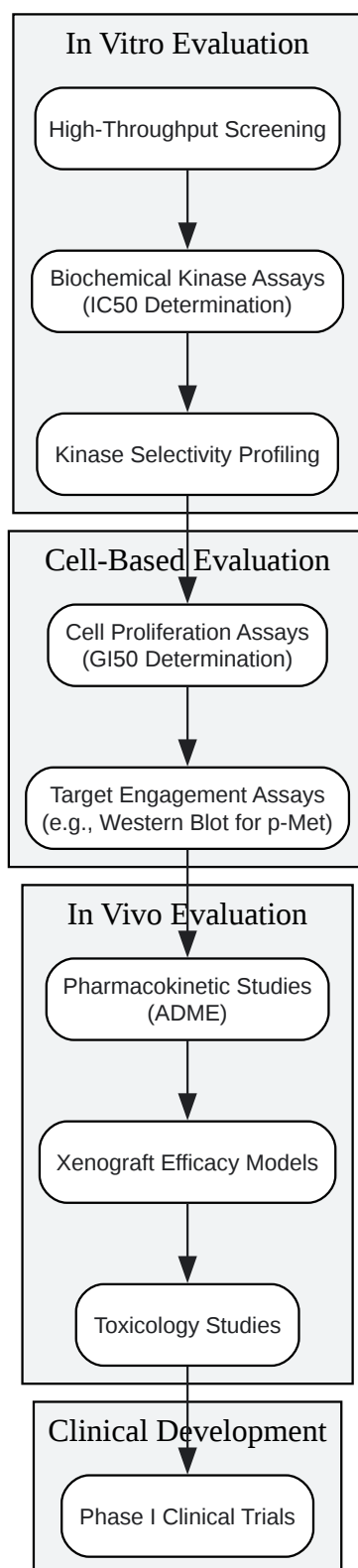
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

- Reagents and Materials:
 - Cancer cell line with known c-Met or VEGFR pathway activation
 - Cell culture medium and supplements (e.g., FBS)
 - **SCR-1481B1** (or test compound)
 - 96-well cell culture plates
 - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treat the cells with various concentrations of **SCR-1481B1** or vehicle control.
3. Incubate the cells for a specified period (e.g., 72 hours).
4. Add the cell viability reagent to each well according to the manufacturer's instructions.
5. Measure the signal (absorbance or luminescence) using a plate reader.
6. Determine the concentration of **SCR-1481B1** that inhibits cell growth by 50% (GI50).

Experimental and Developmental Workflow

The preclinical development of a kinase inhibitor like **SCR-1481B1** typically follows a structured workflow to identify and characterize promising lead candidates.



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Figure 3: General Preclinical Development Workflow for a Kinase Inhibitor.

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